![molecular formula C15H25NO3 B14297845 Tert-butyl 2-acetyl-9-azabicyclo[4.2.1]nonane-9-carboxylate CAS No. 112020-12-9](/img/structure/B14297845.png)
Tert-butyl 2-acetyl-9-azabicyclo[4.2.1]nonane-9-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-acetyl-9-azabicyclo[421]nonane-9-carboxylate is a complex organic compound with a unique bicyclic structure This compound is characterized by its tert-butyl ester group, an acetyl group, and a 9-azabicyclo[421]nonane core
Vorbereitungsmethoden
The synthesis of tert-butyl 2-acetyl-9-azabicyclo[4.2.1]nonane-9-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cycloaddition of N-carbocholesteroxyazepine with functionally substituted terminal alkynes under the action of a cobalt (II) acetylacetonate catalytic system . This method yields 9-azabicyclo[4.2.1]nona-2,4,7-trienes, which can then be further functionalized to obtain the desired compound.
Analyse Chemischer Reaktionen
Tert-butyl 2-acetyl-9-azabicyclo[4.2.1]nonane-9-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-acetyl-9-azabicyclo[4.2.1]nonane-9-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Due to its potential pharmacological properties, it is investigated for use in the treatment of neurological disorders and other medical conditions.
Industry: The compound is used in the production of various chemical products and materials, including polymers and specialty chemicals.
Wirkmechanismus
The mechanism of action of tert-butyl 2-acetyl-9-azabicyclo[4.2.1]nonane-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, such as changes in neurotransmitter levels or enzyme inhibition.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 2-acetyl-9-azabicyclo[4.2.1]nonane-9-carboxylate can be compared to other similar compounds, such as:
Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate: This compound has a similar bicyclic structure but differs in its functional groups and chemical properties.
Tert-butyl (3-exo)-3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate hydrochloride: This compound has a different bicyclic core and is used in different applications.
Tert-butyl 7-oxo-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate: This compound features an additional oxygen atom in its structure, leading to different chemical reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.
Eigenschaften
CAS-Nummer |
112020-12-9 |
|---|---|
Molekularformel |
C15H25NO3 |
Molekulargewicht |
267.36 g/mol |
IUPAC-Name |
tert-butyl 2-acetyl-9-azabicyclo[4.2.1]nonane-9-carboxylate |
InChI |
InChI=1S/C15H25NO3/c1-10(17)12-7-5-6-11-8-9-13(12)16(11)14(18)19-15(2,3)4/h11-13H,5-9H2,1-4H3 |
InChI-Schlüssel |
PGFLUYRHRVQZEV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1CCCC2CCC1N2C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


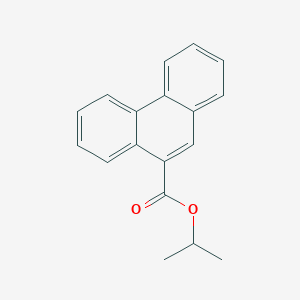
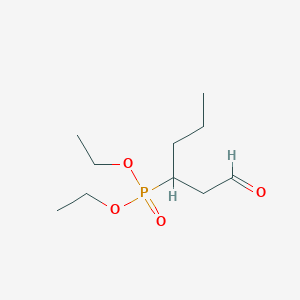
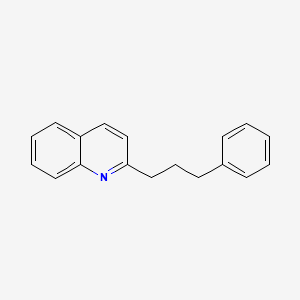
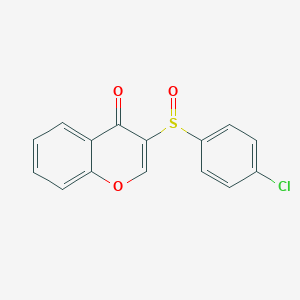
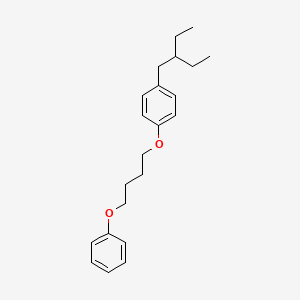
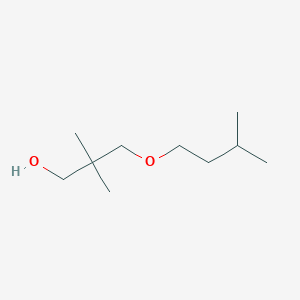
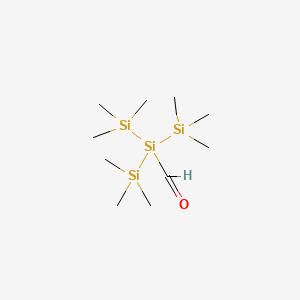
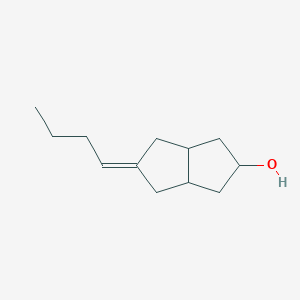
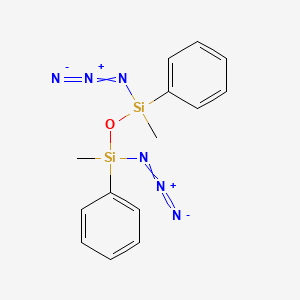
![6-[(Nonadecafluorononyl)oxy]hexanoic acid](/img/structure/B14297818.png)
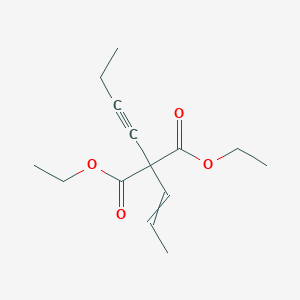
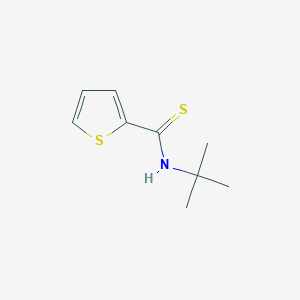
![Dimethyl(thiophen-2-yl)[2-(trimethylsilyl)ethenyl]silane](/img/structure/B14297828.png)
![2-[2,2-Di(benzenesulfonyl)ethyl]oxirane](/img/structure/B14297829.png)
